molecular formula C23H39N3O2 B10911644 N,N,N',N'-tetrakis(2-methylpropyl)pyridine-2,5-dicarboxamide

N,N,N',N'-tetrakis(2-methylpropyl)pyridine-2,5-dicarboxamide

Cat. No.: B10911644
M. Wt: 389.6 g/mol
InChI Key: ZEVREIDVTXLUJM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N~2~,N~5~,N~5~-TETRAISOBUTYL-2,5-PYRIDINEDICARBOXAMIDE typically involves the reaction of pyridine-2,5-dicarboxylic acid with isobutylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other advanced purification techniques ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N~2~,N~2~,N~5~,N~5~-TETRAISOBUTYL-2,5-PYRIDINEDICARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2,5-dicarboxylic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N2,N~2~,N~5~,N~5~-TETRAISOBUTYL-2,5-PYRIDINEDICARBOXAMIDE involves its ability to form hydrogen bonds and coordinate with metal ions. The compound’s amide groups can act as hydrogen bond donors and acceptors, facilitating interactions with other molecules. In coordination chemistry, it can stabilize metal ions and participate in catalytic cycles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~,N~2~,N~5~,N~5~-TETRAISOBUTYL-2,5-PYRIDINEDICARBOXAMIDE is unique due to its bulkier isobutyl groups, which can influence its steric properties and reactivity. This makes it particularly useful in applications where steric hindrance plays a critical role, such as in the stabilization of reactive species and in catalytic processes .

Properties

Molecular Formula

C23H39N3O2

Molecular Weight

389.6 g/mol

IUPAC Name

2-N,2-N,5-N,5-N-tetrakis(2-methylpropyl)pyridine-2,5-dicarboxamide

InChI

InChI=1S/C23H39N3O2/c1-16(2)12-25(13-17(3)4)22(27)20-9-10-21(24-11-20)23(28)26(14-18(5)6)15-19(7)8/h9-11,16-19H,12-15H2,1-8H3

InChI Key

ZEVREIDVTXLUJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)C1=CN=C(C=C1)C(=O)N(CC(C)C)CC(C)C

Origin of Product

United States

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